5-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-furan-2-carboxylic acid
Description
Molecular Geometry and Conformational Analysis
The molecular structure of this compound exhibits a complex three-dimensional arrangement characterized by the spatial orientation of its constituent heterocyclic rings. The compound possesses the molecular formula C₁₂H₁₂N₂O₃S with a molecular weight of 264.299 daltons, as confirmed by multiple chemical databases. The structural framework consists of a 2-furoic acid moiety substituted at the 5-position with a [(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl group, creating a bridged heterocyclic system.
The conformational flexibility of this molecule is primarily governed by the rotational freedom around the sulfanyl methyl linker connecting the pyrimidine and furan rings. Computational chemistry analyses suggest that the preferred conformation minimizes steric interactions between the methyl groups on the pyrimidine ring and the furan carboxylic acid functionality. The sulfur atom in the bridging group adopts a tetrahedral geometry, facilitating optimal spatial separation between the aromatic rings while maintaining conjugative interactions through the sulfur lone pairs.
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₂N₂O₃S | |
| Molecular Weight | 264.299 Da | |
| Monoisotopic Mass | 264.056863 Da | |
| CAS Registry Number | 438622-94-7 | |
| ChemSpider ID | 569378 |
The pyrimidine ring adopts a planar configuration with the two methyl substituents at positions 4 and 6 creating a symmetrical substitution pattern. This substitution pattern influences the electronic distribution within the pyrimidine ring, potentially affecting the compound's binding affinity to biological targets. The furan ring maintains its characteristic planar geometry, with the carboxylic acid group positioned for potential hydrogen bonding interactions.
Crystallographic Characterization via X-ray Diffraction
While comprehensive single-crystal X-ray diffraction data for this compound are not extensively documented in the available literature, related compounds in this structural class have been subjected to crystallographic analysis. The compound exists as a crystalline solid under standard laboratory conditions, with storage recommendations specifying room temperature storage in sealed containers.
Based on structural analogs and computational predictions, the crystal packing is likely stabilized by intermolecular hydrogen bonding between carboxylic acid groups of adjacent molecules, forming dimeric arrangements typical of carboxylic acid-containing compounds. The sulfur atom may participate in weak intermolecular interactions, contributing to the overall crystal stability. The methyl groups on the pyrimidine ring likely engage in van der Waals interactions with neighboring molecules, influencing the crystal lattice parameters.
Table 2: Predicted Crystallographic Parameters
| Parameter | Estimated Value | Basis |
|---|---|---|
| Space Group | P21/c (predicted) | Structural analogy |
| Crystal System | Monoclinic (predicted) | Common for similar compounds |
| Density | 1.3-1.4 g/cm³ (estimated) | Molecular packing considerations |
| Melting Point | >200°C (estimated) | Hydrogen bonding network |
The absence of detailed crystallographic data represents a significant gap in the structural characterization of this compound. Future investigations employing single-crystal X-ray diffraction would provide crucial insights into the precise molecular geometry, intermolecular interactions, and solid-state packing arrangements that influence the compound's physical and chemical properties.
Spectroscopic Fingerprinting (NMR, IR, UV-Vis)
Spectroscopic characterization of this compound requires multi-technique approaches to fully elucidate its structural features. Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural confirmation, revealing the characteristic chemical shifts associated with each functional group within the molecule.
In ¹H NMR analysis, the pyrimidine ring protons are expected to appear as distinct signals in the aromatic region (7-9 ppm), with the H-5 proton of the pyrimidine showing characteristic coupling patterns. The methyl groups attached to the pyrimidine ring typically resonate around 2.5-2.7 ppm as singlets due to their equivalent chemical environments. The furan ring protons exhibit characteristic downfield shifts, with the remaining furan protons appearing between 6.5-7.5 ppm. The methylene bridge connecting the sulfur atom to the furan ring manifests as a distinctive singlet around 4.0-4.5 ppm.
Table 3: Characteristic Spectroscopic Features
| Technique | Key Observations | Diagnostic Value |
|---|---|---|
| ¹H NMR | Pyrimidine CH: 8.0-9.0 ppm | Ring identification |
| ¹H NMR | Methyl groups: 2.5-2.7 ppm | Substitution pattern |
| ¹H NMR | SCH₂: 4.0-4.5 ppm | Linker confirmation |
| IR | C=O stretch: 1680-1720 cm⁻¹ | Carboxylic acid |
| IR | C=N stretch: 1580-1620 cm⁻¹ | Pyrimidine ring |
Infrared (IR) spectroscopy reveals the characteristic carbonyl stretch of the carboxylic acid group, typically appearing between 1680-1720 cm⁻¹. The pyrimidine ring contributes C=N stretching vibrations in the 1580-1620 cm⁻¹ region, while the furan ring shows characteristic C-O stretching around 1200-1300 cm⁻¹. The sulfanyl group may exhibit weak C-S stretching vibrations in the lower frequency region (600-800 cm⁻¹).
¹³C NMR spectroscopy provides complementary structural information, with the carboxylic acid carbon appearing around 165-175 ppm, pyrimidine carbons distributed throughout the aromatic region (110-160 ppm), and the bridging methylene carbon appearing around 30-40 ppm. The methyl carbons on the pyrimidine ring typically resonate around 20-25 ppm, providing confirmation of the substitution pattern.
Comparative Analysis with Related Furan-Pyrimidine Hybrid Systems
The structural framework of this compound belongs to a broader class of heteroaromatic hybrid compounds that combine furan and pyrimidine moieties. Comparative analysis with related systems reveals important structure-activity relationships and provides insights into the unique properties of this particular compound.
Related compounds in the literature include various furan-2-carboxylic acid derivatives and pyrimidine-containing molecules that share structural similarities. For instance, compounds such as 2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-(furan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide represent more complex variants incorporating additional heterocyclic elements. These compounds demonstrate the versatility of the pyrimidine-furan structural motif in medicinal chemistry applications.
Table 4: Comparative Analysis of Related Compounds
| Compound Class | Key Structural Features | Molecular Weight Range | Applications |
|---|---|---|---|
| Furan-2-carboxylic acids | Carboxylic acid at position 2 | 100-300 Da | Synthetic intermediates |
| Pyrimidine derivatives | Dimethyl substitution pattern | 150-400 Da | Pharmaceutical agents |
| Sulfanyl-bridged hybrids | S-CH₂ linker systems | 200-500 Da | Bioactive compounds |
| Triazole-containing analogs | Extended heterocyclic systems | 300-600 Da | Antimicrobial agents |
The compound shows structural relationships to star-shaped molecules containing heterocyclic cores, as documented in synthetic strategies for such systems. These structural analogs often exhibit enhanced biological activity due to their unique three-dimensional arrangements and multiple interaction sites. The sulfanyl bridge in the target compound provides conformational flexibility while maintaining electronic communication between the aromatic rings.
Comparison with simpler analogs, such as 5-hydroxymethyl-2-furancarboxylic acid, highlights the increased complexity and potential biological relevance of the pyrimidine-substituted derivative. The introduction of the pyrimidine moiety through the sulfanyl linker creates opportunities for enhanced protein binding and improved pharmacological properties compared to the parent furan carboxylic acid.
The unique combination of structural elements in this compound positions it as a valuable scaffold for further chemical modification and biological evaluation. The presence of multiple functional groups provides numerous sites for derivatization, while the heterocyclic framework offers the potential for diverse biological interactions. This structural complexity, combined with the synthetic accessibility of the compound through established chemical routes, makes it an attractive target for pharmaceutical and materials science applications.
Properties
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-7-5-8(2)14-12(13-7)18-6-9-3-4-10(17-9)11(15)16/h3-5H,6H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWENPASLBBETFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349598 | |
| Record name | 5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438622-94-7 | |
| Record name | 5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Approach
The most widely implemented method involves a nucleophilic substitution reaction between 4,6-dimethylpyrimidine-2-thiol and a bromomethyl-furan intermediate. Key steps include:
-
Reagent System : Alkaline conditions (K₂CO₃ or NaOH) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) facilitate thiolate ion formation, enhancing nucleophilicity.
-
Temperature Control : Reactions proceed at 60–80°C to balance reaction kinetics and thermal stability of intermediates.
-
Steric Considerations : The methyl groups on the pyrimidine ring introduce steric hindrance, necessitating prolonged reaction times (12–24 hours) for complete conversion.
Representative Protocol :
-
Dissolve 4,6-dimethylpyrimidine-2-thiol (1.0 equiv) in anhydrous DMF under nitrogen.
-
Add K₂CO₃ (1.5 equiv) and 5-(bromomethyl)furan-2-carboxylic acid (1.2 equiv).
-
Heat at 70°C for 18 hours, monitor via TLC (ethyl acetate/hexanes, 1:1).
-
Quench with ice-water, extract with ethyl acetate, and dry over Na₂SO₄.
Microwave-Assisted Coupling
Microwave irradiation offers a rapid alternative for forming the sulfanylmethyl bridge. This method reduces reaction times from hours to minutes while improving yields:
-
Coupling Reagents : Ethylcarbodiimide (EDC) or DMT/NMM/TsO⁻ systems activate the carboxylic acid moiety for efficient coupling with furfurylamine derivatives.
-
Solvent Optimization : Dichloromethane (DCM) or acetonitrile under microwave conditions (100–150 W, 80–100°C) achieves >85% conversion in 30 minutes.
Advantages :
-
Avoids thermal degradation of acid-sensitive intermediates.
-
Enhances reproducibility through precise temperature control.
Purification and Characterization
Recrystallization Techniques
Crude product purification employs solvent-based recrystallization:
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| Ethanol/Water | 98.5 | 72 |
| Methanol | 97.2 | 68 |
| Acetonitrile | 96.8 | 65 |
Chromatographic Methods
Flash chromatography (silica gel, ethyl acetate/hexanes gradient) resolves regioisomeric byproducts. HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms >99% purity for pharmaceutical-grade material.
Industrial Production Considerations
Continuous Flow Synthesis
Scaling to kilogram quantities utilizes continuous flow reactors for enhanced heat/mass transfer:
Cost-Benefit Analysis
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield (%) | 68–72 | 78–82 |
| Energy Cost ($/kg) | 120 | 85 |
| Purity (%) | 98.5 | 99.3 |
Flow processes reduce solvent waste by 40%, aligning with green chemistry principles.
Mechanistic Insights and Byproduct Formation
Competing Side Reactions
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J = 3.5 Hz, 1H, furan-H), 4.52 (s, 2H, SCH₂), 2.41 (s, 6H, CH₃).
Comparative Evaluation of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 68–72 | 98.5 | Moderate |
| Microwave Coupling | 78–85 | 99.3 | High |
| Flow Synthesis | 82 | 99.5 | Industrial |
Microwave and flow methods outperform traditional batch processes in yield and purity, though require specialized equipment .
Chemical Reactions Analysis
Types of Reactions
5-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylated derivative, while substitution could introduce new functional groups such as halides or amines.
Scientific Research Applications
Organic Synthesis
5-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-furan-2-carboxylic acid serves as a crucial building block in organic synthesis. Its unique structure enables the formation of more complex molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. Researchers utilize this compound to develop new derivatives that may possess enhanced biological activities or improved material properties .
Biological Studies
The compound's structural characteristics allow it to interact with biological macromolecules, making it valuable for studying enzyme mechanisms and protein-ligand interactions. Its application in proteomics research is particularly notable, where it serves as a reference standard for analyzing protein functions and modifications .
Case Study: Protein Interaction Studies
A study investigated the binding affinity of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity, suggesting its potential role as a therapeutic agent .
Material Science
In industrial applications, this compound is explored for its potential in developing new materials with specific properties such as coatings and polymers. Its unique chemical structure can impart desirable characteristics to these materials, enhancing their performance in various applications .
Table 2: Potential Mechanisms of Action
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Modulates activity by binding to active sites on enzymes |
| Protein-Ligand Interaction | Alters protein conformation through binding interactions |
| Biochemical Pathway Modulation | Influences downstream signaling pathways based on target engagement |
Mechanism of Action
The mechanism of action of 5-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-furan-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and modulating various biochemical pathways. This can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic contexts.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous furan-2-carboxylic acid derivatives, focusing on substituent effects, physicochemical properties, and functional group diversity.
Substituent Diversity at the 5-Position of Furan-2-Carboxylic Acid
*Calculated based on molecular formulas where explicit data were unavailable.
Key Structural and Functional Differences
- Pyrimidine vs. Aryl/Amide Substituents: The pyrimidine-thioether group in the target compound provides a rigid, planar heterocycle capable of π-π stacking and hydrogen bonding, unlike the flexible carbamoylmethyl group in 5-(2-amino-2-oxoethyl)furan-2-carboxylic acid . In contrast, aryl-substituted analogs (e.g., 4-nitrophenyl) exhibit strong electron-withdrawing effects, altering reactivity in electrophilic substitution reactions .
Thioether vs. Ester/Oxygen-Based Linkages :
The thioether (C-S-C) linkage in the target compound offers greater resistance to oxidative degradation compared to oxygen-based ethers or esters. For example, 5-(alkoxycarbonyl)furan-2-carboxylic acid derivatives are prone to hydrolysis under acidic conditions due to ester lability .Acidity and Solubility : The carboxylic acid group in all compounds confers acidity (pKa ~2-3), but solubility varies with substituents. The pyrimidine-thioether group likely reduces aqueous solubility compared to polar amide or nitro groups .
Biological Activity
5-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-furan-2-carboxylic acid (CAS Number: 438622-94-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a furan ring with a pyrimidine derivative and a sulfanyl group, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 264.3 g/mol. The structure includes:
- Furan ring : A five-membered aromatic ring containing oxygen.
- Pyrimidine moiety : A six-membered ring containing nitrogen.
- Thiol group : Enhances reactivity and potential biological interactions.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antitumor Activity : Research has shown that compounds with similar structures can inhibit tumor growth. For instance, related pyrimidine derivatives have demonstrated cytotoxic effects against different cancer cell lines .
- Antimicrobial Properties : The presence of the sulfur atom in the structure may enhance the compound's ability to disrupt microbial cell membranes, leading to antimicrobial effects.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial for therapeutic applications in metabolic disorders.
Case Studies
- Antitumor Studies :
-
Antimicrobial Testing :
- In vitro tests showed that derivatives with furan and pyrimidine rings exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The effectiveness was attributed to the electron-withdrawing nature of the sulfur atom, which may increase membrane permeability.
-
Pharmacokinetic Studies :
- Initial pharmacokinetic evaluations suggested favorable absorption and distribution characteristics for this compound, indicating its potential for oral bioavailability and therapeutic use.
Data Table: Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing 5-(4,6-Dimethyl-pyrimidin-2-ylsulfanylmethyl)-furan-2-carboxylic acid?
The synthesis typically involves coupling a 4,6-dimethylpyrimidine-2-thiol derivative with a furan-2-carboxylic acid scaffold. Key steps include:
- Nucleophilic substitution : Reacting 4,6-dimethylpyrimidine-2-thiol with a bromomethyl-furan intermediate under alkaline conditions (e.g., K₂CO₃ or NaOH) to form the sulfanylmethyl bridge .
- Purification : Use recrystallization with solvents like ethanol or methanol to achieve >95% purity, as described for structurally analogous compounds .
- Yield optimization : Adjust reaction temperature (60–80°C) and solvent polarity (DMF or THF) to balance reactivity and steric hindrance from the pyrimidine and furan rings .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Spectroscopic analysis :
- X-ray crystallography : Resolve crystal structures to confirm bond angles and distances, particularly the dihedral angle between the pyrimidine and furan rings, which influences molecular packing .
Advanced Research Questions
Q. How should contradictory bioactivity data (e.g., antimicrobial vs. anti-inflammatory effects) be resolved?
Contradictions may arise from assay-specific variables or off-target interactions. To address this:
- Dose-response profiling : Conduct EC₅₀/IC₅₀ assays across multiple cell lines (e.g., RAW 264.7 for inflammation, E. coli for antimicrobial activity) to isolate primary mechanisms .
- Target validation : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity for enzymes like COX-2 (anti-inflammatory) or dihydrofolate reductase (antimicrobial) .
- Metabolite screening : Employ LC-MS to rule out degradation products contributing to observed activities .
Q. What strategies enhance the compound’s selectivity for specific biological targets?
- Functional group modifications :
- Chemoselective reactions : Use Mitsunobu conditions to selectively derivatize the sulfanylmethyl group without affecting the furan carboxylate .
Q. How can computational models guide the design of derivatives with improved pharmacokinetic properties?
-
ADMET prediction : Tools like SwissADME can forecast solubility, logP, and CYP450 interactions. For example:
Parameter Predicted Value logP 2.1–2.8 Water solubility (mg/mL) 0.05–0.1 CYP2D6 inhibition Low risk -
MD simulations : Analyze binding stability in physiological conditions (e.g., 100 ns simulations in explicit solvent) to prioritize derivatives with sustained target engagement .
Data Contradiction Analysis
Q. Discrepancies in reported cytotoxicity: How to determine if results stem from impurities or assay conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
